molecular formula C10H13BrN2O2 B1278047 tert-Butyl (3-bromopyridin-4-yl)carbamate CAS No. 257937-08-9

tert-Butyl (3-bromopyridin-4-yl)carbamate

Cat. No. B1278047
M. Wt: 273.13 g/mol
InChI Key: RPPLNTUECLIOOI-UHFFFAOYSA-N
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Description

Tert-butyl (3-bromopyridin-4-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group attached to a brominated pyridine ring. This structure is a key component in the synthesis of complex molecules, including pharmaceuticals and organic photovoltaic materials .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions, including protection and deprotection of functional groups, as well as coupling reactions. For instance, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate was synthesized using a Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between an organoboron compound and a halide . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine, which involved several steps such as esterification, protection, and Corey-Fuchs reaction . These methods highlight the versatility and complexity of synthesizing tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied using various spectroscopic techniques and computational methods. For example, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was confirmed using NMR, MS, FT-IR, and X-ray diffraction, and further analyzed using density functional theory (DFT) . Similarly, the structure and vibrational spectra of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate were investigated using Hartree-Fock and DFT calculations .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions, which are useful for constructing heterocyclic compounds. For instance, tert-butyl N-ethynyl-N-phenylcarbamate underwent a 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine to afford a 5-amino pyrazole derivative . Another example is the Cu(I)-catalyzed [3+2] cycloaddition of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate with azomethine imines, leading to diastereomeric cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. These properties are essential for their reactivity and application in synthesis. For example, the solubility, melting point, and stability of these compounds can affect their behavior in chemical reactions and their suitability as intermediates in drug synthesis or material science applications. The characterization of these properties typically involves spectroscopic methods and crystallography, as seen in the studies of various tert-butyl carbamate derivatives .

Scientific Research Applications

Crystal Structure Analysis

One application of tert-butyl carbamate derivatives, including tert-butyl (3-bromopyridin-4-yl)carbamate, is in the study of crystal structures. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, which are related compounds, have been analyzed to understand hydrogen and halogen bonds involving carbonyl groups in their crystal structures (Baillargeon et al., 2017).

Photocatalytic Applications

tert-Butyl carbamates are used in photocatalysis. For example, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a similar compound, was used in a photoredox-catalyzed amination process to assemble 3-aminochromones, demonstrating their utility in photocatalyzed protocols (Wang et al., 2022).

Organic Synthesis

These compounds also find applications in organic synthesis. tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates, similar derivatives, have been used to prepare thieno[3,2-b]pyrroles and dihydrothienopyrroles, demonstrating their role in the synthesis of complex organic structures (Brugier et al., 2001).

Pharmaceutical Intermediate Synthesis

In the pharmaceutical domain, tert-butyl carbamates serve as intermediates. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a related compound, was synthesized as an intermediate of the natural product jaspine B, which shows cytotoxic activity against various carcinoma cell lines (Tang et al., 2014).

Protective Group in Organic Chemistry

tert-Butyl carbamates, including tert-butyl (3-bromopyridin-4-yl)carbamate, are widely used as protective groups in organic chemistry. For example, a one-pot Curtius rearrangement process involving tert-butyl carbamate as a protective group demonstrated its utility in protecting amino acids (Lebel & Leogane, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(3-bromopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPLNTUECLIOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443829
Record name tert-Butyl (3-bromopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-bromopyridin-4-yl)carbamate

CAS RN

257937-08-9
Record name tert-Butyl (3-bromopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CA Palmerini, F Tartacca, M Mazzoni, L Granieri… - European Journal of …, 2015 - Elsevier
Bisphosphonates are the most important class of antiresorptive agents used against osteoclast-mediated bone loss, and, more recently, in oncology. These compounds have high …
Number of citations: 17 www.sciencedirect.com
KA McDaniel - 2022 - search.proquest.com
Dearomative functionalization methods are highly sought-after for their ability to efficiently transform simple, planar aromatics to more complex, three-dimensional structures. We …
Number of citations: 3 search.proquest.com

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